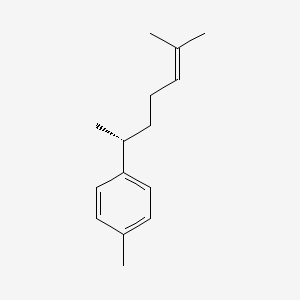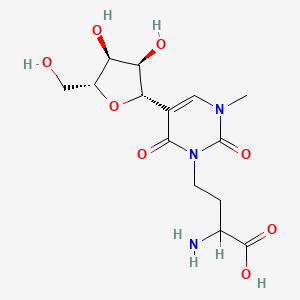
3-(3-Amino-3-carboxypropyl)-1-methylpseudouridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Amino-3-carboxypropyl)-1-methylpseudouridine is a highly conserved modification found in variable- and D-loops of tRNAs . It plays critical roles in tRNA stability and functions .
Synthesis Analysis
The synthesis of 3-(3-Amino-3-carboxypropyl)-1-methylpseudouridine involves a functionally uncharacterized YfiP protein, which acts as the SAM-dependent 3-amino-3-carboxypropyl transferase catalyzing this modification . The introduction of the acp 3 U-47 modification in E. coli tRNAs is promoted by the presence of the m 7 G-46 modification as well as by growth in rich medium .Molecular Structure Analysis
The molecular formula of 3-(3-Amino-3-carboxypropyl)-1-methylpseudouridine is C13H19N3O8 . An acp3U derivative, 1-methyl-3-(3-amino-3-carboxypropyl) pseudouridine (m1acp3Ψ), is present at the P-site of the small subunit of the eukaryotic and archaeal ribosome .Chemical Reactions Analysis
The chemical reaction involving 3-(3-Amino-3-carboxypropyl)-1-methylpseudouridine is catalyzed by a SAM-dependent 3-amino-3-carboxypropyl transferase . This enzyme introduces the acp 3 U modification at position 47 in the variable loop of eight E. coli tRNAs .Physical And Chemical Properties Analysis
The average mass of 3-(3-Amino-3-carboxypropyl)-1-methylpseudouridine is 345.305 Da, and its mono-isotopic mass is 345.117218 Da .Safety And Hazards
Orientations Futures
While the current understanding of 3-(3-Amino-3-carboxypropyl)-1-methylpseudouridine is extensive, there are still areas that require further investigation. For instance, the exact role of this compound in the stability and function of tRNAs is not fully understood . Future research could focus on elucidating these mechanisms and exploring potential applications in biotechnology and medicine.
Propriétés
Numéro CAS |
52777-29-4 |
|---|---|
Nom du produit |
3-(3-Amino-3-carboxypropyl)-1-methylpseudouridine |
Formule moléculaire |
C14H21N3O8 |
Poids moléculaire |
359.33 g/mol |
Nom IUPAC |
2-amino-4-[5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-2,6-dioxopyrimidin-1-yl]butanoic acid |
InChI |
InChI=1S/C14H21N3O8/c1-16-4-6(11-10(20)9(19)8(5-18)25-11)12(21)17(14(16)24)3-2-7(15)13(22)23/h4,7-11,18-20H,2-3,5,15H2,1H3,(H,22,23)/t7?,8-,9-,10-,11+/m1/s1 |
Clé InChI |
CTPQMQZKRWLMRA-LYTXVXJPSA-N |
SMILES isomérique |
CN1C=C(C(=O)N(C1=O)CCC(C(=O)O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES |
CN1C=C(C(=O)N(C1=O)CCC(C(=O)O)N)C2C(C(C(O2)CO)O)O |
SMILES canonique |
CN1C=C(C(=O)N(C1=O)CCC(C(=O)O)N)C2C(C(C(O2)CO)O)O |
Autres numéros CAS |
56889-16-8 |
Synonymes |
3-(3-amino-3-carboxypropyl)-1-methylpseudouridine ACPMPSU |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



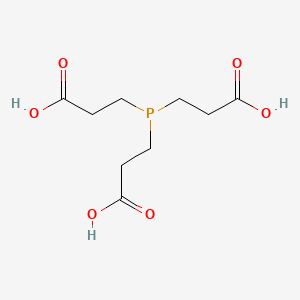
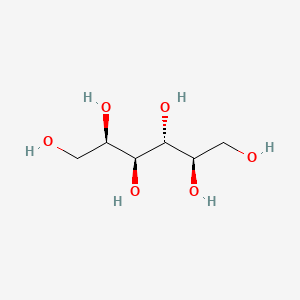
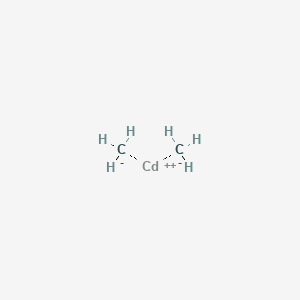

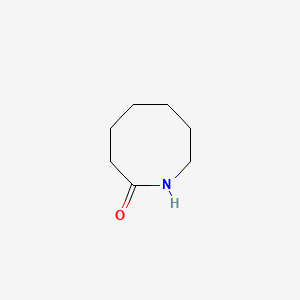
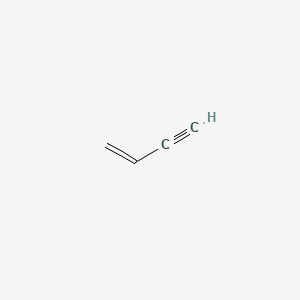
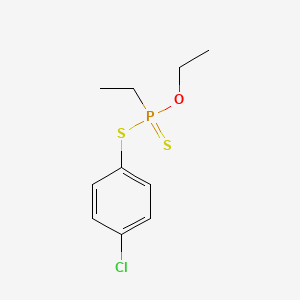
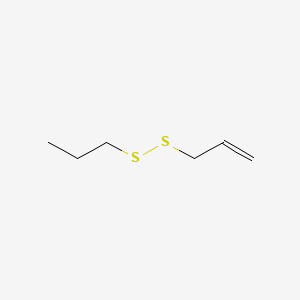
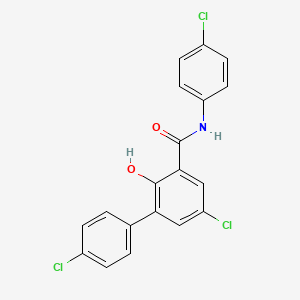
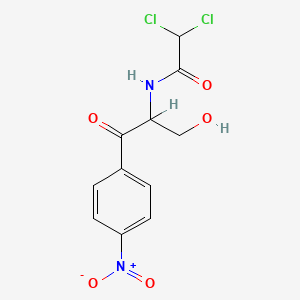
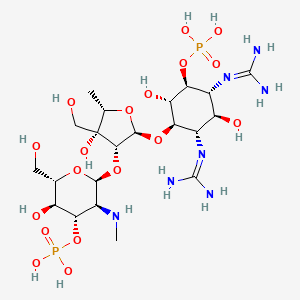
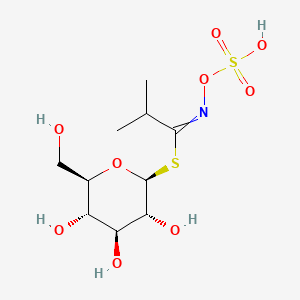
![2-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B1197973.png)
